Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane
Overview
Description
Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane is an organotin compound with the molecular formula C₁₄H₂₈O₂Sn. This compound is of interest due to its unique structure, which includes a tin atom bonded to a 5,6-dihydro-1,4-dioxin-2-yl group and three butyl groups. Organotin compounds are known for their applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane typically involves the reaction of 5,6-dihydro-1,4-dioxin-2-yl lithium or Grignard reagents with tributyltin chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating catalytic reactions. The compound’s effects are mediated through pathways involving the formation of organotin intermediates, which can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
- Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Uniqueness
Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane is unique due to its specific structure, which includes the 5,6-dihydro-1,4-dioxin-2-yl group. This structural feature imparts distinct chemical properties and reactivity compared to other organotin compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
tributyl(2,3-dihydro-1,4-dioxin-5-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1H,3-4H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIASPXZARVBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=COCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455231 | |
Record name | Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131470-66-1 | |
Record name | Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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